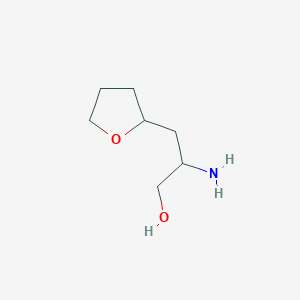
2-Amino-3-(oxolan-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-(oxolan-2-yl)propan-1-ol” is a compound with the CAS Number: 1342449-21-1 . Its IUPAC name is 2-amino-3-tetrahydro-2-furanyl-1-propanol . The compound has a molecular weight of 145.2 and is typically stored at a temperature of 4 degrees Celsius . It is usually in the form of an oil .
Molecular Structure Analysis
The InChI code for “2-Amino-3-(oxolan-2-yl)propan-1-ol” is 1S/C7H15NO2/c8-6(5-9)4-7-2-1-3-10-7/h6-7,9H,1-5,8H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Amino-3-(oxolan-2-yl)propan-1-ol” has a molecular weight of 145.2 . It is typically in the form of an oil and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Corrosion Inhibition
- 2-Amino-3-(oxolan-2-yl)propan-1-ol, as part of the tertiary amines family, is involved in the synthesis of compounds like 1,3-di-amino-propan-2-ol. These compounds have demonstrated significant inhibitive performance in preventing carbon steel corrosion, particularly in anodic dissolution. The inhibition efficiency of these compounds was found to be high, adhering to the Langmuir isotherm model, indicating their potential in industrial applications for corrosion protection (Gao, Liang, & Wang, 2007).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
- The compound has been studied in the context of synthesizing beta-adrenoceptor blocking agents. Specifically, it's involved in forming compounds like 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, demonstrating substantial cardioselectivity. This suggests its potential use in developing cardioselective beta-blockers (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Metal-Free Photosensitized Oxyimination
- The 1,2-aminoalcohol motif, to which 2-Amino-3-(oxolan-2-yl)propan-1-ol belongs, is a crucial structural component in high-value organic molecules. A metal-free photosensitization protocol using oxime carbonate highlights the role of such compounds in creating both amine and alcohol functionalities in alkene feedstocks, which is pivotal in pharmaceuticals and natural product synthesis (Patra, Das, Daniliuc, & Glorius, 2021).
Polymer Synthesis and Characterization
- In polymer science, 2-Amino-3-(oxolan-2-yl)propan-1-ol derivatives have been utilized in the synthesis of 'quat-primer polymers,' which contain both quarternary ammonium and cyclic carbonate groups. These polymers have potential applications in coatings and materials science due to their unique functional properties (Goel, Beginn, Mourran, & Möller, 2008).
N-Heterocyclic Carbene-Organocatalyzed Polymerization
- The compound also plays a role in the ring-opening polymerization of 2-methyl-N-tosyl aziridine, demonstrating its application in creating polyaziridine-based telechelics and block copolymers. This indicates its significance in advanced polymer chemistry and materials science (Bakkali-Hassani et al., 2018).
Safety and Hazards
The compound is associated with the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . Hazard statements include H314 and H335 . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-amino-3-(oxolan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-6(5-9)4-7-2-1-3-10-7/h6-7,9H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTLYLVWFUNUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(oxolan-2-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


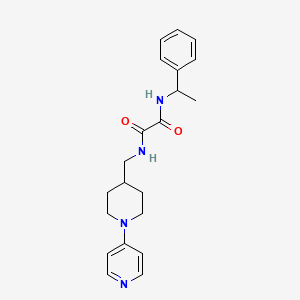
![8-(4-ethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843258.png)
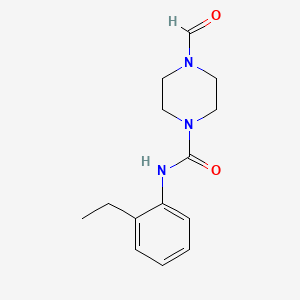


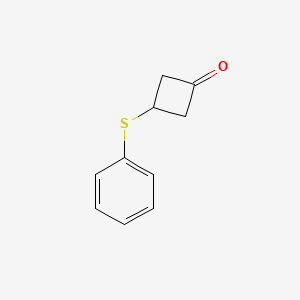
![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2843266.png)

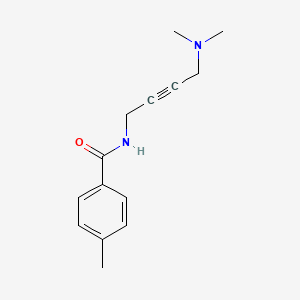
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2843270.png)
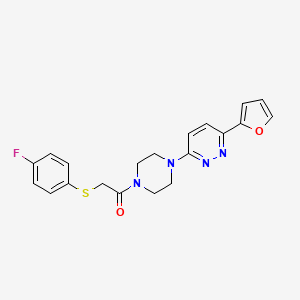
![ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2843275.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyrrolidine-1-sulfonamide](/img/structure/B2843277.png)